2-Chloro-5-methoxypyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMWCGARULXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674467 | |

| Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-26-9 | |

| Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methoxypyridine-3-boronic acid

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to 2-Chloro-5-methoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a directed ortho-metalation strategy, specifically a lithium-halogen exchange, on a commercially available precursor. This document offers a detailed experimental protocol, an in-depth discussion of the underlying chemical principles, and guidance on the purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and understand this important transformation.

Introduction: The Significance of this compound

Substituted pyridine boronic acids are pivotal intermediates in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound (CAS: 1072946-26-9) is a particularly valuable reagent, incorporating a unique substitution pattern that allows for the introduction of a 2-chloro-5-methoxypyridin-3-yl moiety into complex molecules.[1][2][3] This structural motif is of significant interest in the design of novel pharmaceutical agents, owing to the ability of the pyridine ring to engage in various biological interactions and the influence of the chloro and methoxy substituents on the molecule's physicochemical properties.

The strategic placement of the boronic acid group at the 3-position, flanked by a chloro group at the 2-position and a methoxy group at the 5-position, offers multiple avenues for further molecular elaboration. This makes it a highly sought-after building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.

Synthetic Strategy: A Tale of Regioselectivity

The synthesis of this compound is most effectively achieved through a lithium-halogen exchange reaction followed by borylation. This strategy relies on the differential reactivity of the halogen atoms in a suitably substituted pyridine precursor.

The Starting Material: 3-Bromo-2-chloro-5-methoxypyridine

The chosen starting material for this synthesis is 3-bromo-2-chloro-5-methoxypyridine (CAS: 1033202-44-6), a commercially available and structurally ideal precursor.[4][5][6] The key to the success of this synthetic route lies in the significant difference in the C-Br and C-Cl bond strengths and their propensity for undergoing metal-halogen exchange. The C-Br bond is weaker and more readily undergoes exchange with organolithium reagents compared to the more robust C-Cl bond.[7]

The Core Reaction: Lithium-Halogen Exchange and Borylation

The central transformation involves the treatment of 3-bromo-2-chloro-5-methoxypyridine with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. This initiates a highly regioselective lithium-halogen exchange at the 3-position, replacing the bromine atom with a lithium atom. This selectivity is a well-established principle in organometallic chemistry.[7][8]

The resulting 2-chloro-5-methoxy-3-lithiopyridine is a potent nucleophile that is not isolated but is immediately trapped in situ with a suitable boron electrophile. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are commonly employed for this purpose. The borate ester intermediate is then hydrolyzed upon aqueous work-up to yield the desired this compound.

The overall synthetic pathway is depicted in the workflow diagram below:

References

- 1. 1072946-26-9 this compound AKSci X1541 [aksci.com]

- 2. 1072946-26-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

properties of 2-Chloro-5-methoxypyridine-3-boronic acid

An In-Depth Technical Guide to 2-Chloro-5-methoxypyridine-3-boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical research, drug development, and advanced organic synthesis. We will move beyond simple data recitation to explore the compound's properties, its strategic applications, and the mechanistic rationale behind its use, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridylboronic acid that has gained prominence as a versatile intermediate in medicinal chemistry.[1][2] Its structure, featuring a pyridine core functionalized with a chloro group, a methoxy group, and a boronic acid moiety, offers multiple reaction handles for constructing complex molecular architectures. The true value of this reagent lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone of modern drug discovery for its reliability in forming carbon-carbon bonds.[3][4]

Boron-containing compounds, especially boronic acids, have become indispensable in the synthesis of bioactive molecules, with several boron-based drugs, such as Velcade (Bortezomib), now clinically approved.[5][6] Reagents like this compound are instrumental in this field, enabling chemists to forge new pathways to novel therapeutics targeting a wide range of diseases.[1][6]

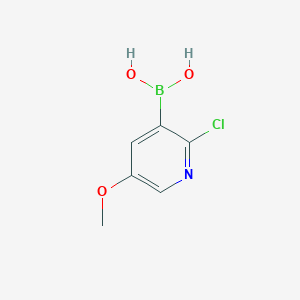

Caption: Chemical Structure of the Topic Compound.

Physicochemical and Computed Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1072946-26-9 | [7][8][9] |

| Molecular Formula | C₆H₇BClNO₃ | [7][9] |

| Molecular Weight | 187.39 g/mol | [7] |

| Appearance | White to off-white solid or crystalline powder | [10] |

| Hydrogen Bond Donors | 2 | [11] |

| Hydrogen Bond Acceptors | 4 | [11] |

| Rotatable Bond Count | 2 | [11] |

| Topological Polar Surface Area | 62.6 Ų | [11] |

| Storage Conditions | Store at 2-8°C or under -20°C for long term | [12] |

Note: Some properties like melting and boiling points are not consistently reported for this specific isomer and can vary between suppliers. Researchers should always refer to the certificate of analysis for the specific batch in use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forges a C-C bond between the boronic acid's pyridyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Causality Behind the Steps:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the electrophile (e.g., an aryl bromide). This is often the rate-limiting step, especially for less reactive aryl chlorides.[4] The choice of a bulky, electron-rich phosphine ligand (like XPhos or SPhos) is critical here, as it promotes this difficult activation step.[13]

-

Transmetalation: Before the boronic acid can react, it must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[14] This borate complex then transfers its organic group (the 2-chloro-5-methoxypyridine moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: This is the final step where the two organic fragments (the original aryl group and the newly transferred pyridyl group) are joined together, forming the new C-C bond. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[4]

Experimental Protocol: A Self-Validating Workflow

The following protocol is a representative, field-proven starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is designed to be a self-validating system, incorporating in-process checks and a standard purification methodology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. th.hspchem.com [th.hspchem.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-Chloro-5-methoxypyridine-3-boronic acid (CAS: 1072946-26-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key structural motif in a multitude of biologically active compounds, the substituted pyridine ring is of paramount importance in medicinal chemistry. The strategic introduction of this heterocycle into complex molecular architectures often necessitates versatile and efficient synthetic methodologies. 2-Chloro-5-methoxypyridine-3-boronic acid has emerged as a valuable building block for this purpose, offering a unique combination of reactive handles for molecular elaboration. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the construction of pharmacologically relevant molecules through palladium-catalyzed cross-coupling reactions. The insights and protocols detailed herein are intended to empower researchers in their quest to design and synthesize the next generation of therapeutic agents.

Physicochemical Properties and Structural Data

This compound is a white to off-white solid at room temperature. A thorough understanding of its fundamental properties is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1072946-26-9 | [1][2] |

| Molecular Formula | C₆H₇BClNO₃ | [3][4] |

| Molecular Weight | 187.39 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as methanol, and DMSO. | N/A |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most effectively achieved through a regioselective metalation of a di-substituted pyridine precursor, followed by borylation. The following protocol is a robust and well-established method.

Synthetic Pathway: Lithiation-Borylation of 2,3-Dichloro-5-methoxypyridine

The primary route to this compound involves a lithium-halogen exchange at the more sterically accessible 3-position of 2,3-dichloro-5-methoxypyridine, followed by quenching with a borate ester.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

2,3-Dichloro-5-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dichloro-5-methoxypyridine (1.0 eq) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] this compound serves as a key partner in these reactions, allowing for the introduction of the 2-chloro-5-methoxypyridinyl moiety onto a variety of molecular scaffolds.

General Reaction Scheme

References

Stability and Storage of 2-Chloro-5-methoxypyridine-3-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridine-3-boronic acid is a key building block in modern medicinal chemistry and drug discovery, prized for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The presence of the substituted pyridine ring makes it an attractive component for synthesizing a diverse range of compounds with potential biological activity. However, the inherent chemical nature of the boronic acid functional group presents unique challenges regarding its stability and storage. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, offering field-proven insights into its proper handling, storage, and the assessment of its purity over time. Understanding these principles is paramount to ensuring the reliability and reproducibility of experimental results.

Core Concepts of Boronic Acid Stability: A Mechanistic Perspective

The stability of any boronic acid, including this compound, is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation. The unique electronic properties of the pyridine ring, modified by the chloro and methoxy substituents, play a crucial role in modulating the rates of these degradation processes.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often the most significant contributor to the degradation of boronic acids. The reaction is highly dependent on the pH of the environment.

The position of the boronic acid group on the pyridine ring is a critical determinant of its stability. Generally, 3- and 4-pyridinylboronic acids exhibit greater stability compared to their 2-pyridinyl counterparts. This is attributed to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to intramolecular interactions that facilitate decomposition. For this compound, the boronic acid moiety is at the 3-position, which inherently confers a higher degree of stability against protodeboronation compared to a 2-pyridyl analogue.

The electronic nature of the substituents on the pyridine ring also influences the rate of protodeboronation. Electron-withdrawing groups, such as the chloro group at the 2-position, can increase the susceptibility of the C-B bond to cleavage. Conversely, electron-donating groups, like the methoxy group at the 5-position, can help to stabilize the boronic acid. The net effect of these two substituents on this compound will be a balance of these opposing electronic influences.

Oxidation: The Vulnerability of the Boron Center

The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metal impurities. The primary degradation pathway is believed to be oxidative in nature.[1]

Caption: Oxidative degradation of this compound.

Dehydration and Boroxine Formation

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the monomeric boronic acid in the presence of water. While boroxines can be active in some coupling reactions, their presence can complicate stoichiometry and reaction kinetics. The formation of boroxines is a common impurity in solid boronic acid samples.

Caption: Reversible formation of boroxine from this compound.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the integrity of this compound, strict adherence to proper storage and handling procedures is essential.

Long-Term Storage

For long-term storage, the solid material should be kept in a tightly sealed container at -20°C, protected from light and moisture. Storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.

Short-Term Storage and In-Use Handling

For routine laboratory use, short-term storage at 2-8°C is acceptable. However, it is crucial to minimize the compound's exposure to the ambient atmosphere.

-

Inert Atmosphere: When weighing or handling the solid, it is best practice to do so under a blanket of inert gas (argon or nitrogen). A glove box or glove bag provides the ideal environment.

-

Minimize Exposure: Only remove the amount of material needed for the immediate experiment. Avoid repeatedly opening and closing the main storage container.

-

Moisture Control: Use dry solvents and reagents when preparing solutions. Boronic acids are susceptible to hydrolysis, which can initiate degradation.

-

Solution Stability: Solutions of boronic acids are generally less stable than the solid material. It is recommended to prepare solutions fresh for each use. If storage of a solution is unavoidable, it should be kept at a low temperature (-20°C or below) under an inert atmosphere and used as quickly as possible.

| Condition | Solid Form | In Solution |

| Temperature | -20°C (long-term), 2-8°C (short-term) | -20°C or below |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |

| Light | Protect from light | Protect from light |

| Moisture | Store in a desiccator or dry environment | Use anhydrous solvents |

Table 1: Recommended Storage Conditions for this compound.

Assessing the Stability of this compound: Experimental Protocols

Regularly assessing the purity and stability of this compound is crucial for quality control and for troubleshooting unexpected reaction outcomes. The following are general protocols that can be adapted for this purpose.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.

Methodology:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The analysis of boronic esters can be complicated by on-column hydrolysis.[2]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Sample Preparation: Dissolve a known amount of the boronic acid in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Analysis: Inject the sample and monitor for the appearance of new peaks or a decrease in the main peak area over time.

A post-column reaction with alizarin can allow for the selective detection of boronic acids in HPLC eluates.[3]

Protocol 2: Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the degradation of boronic acids in real-time. ¹H NMR can be used to observe the appearance of signals from degradation products, while ¹¹B NMR is particularly useful for observing changes at the boron center.[4][5][6][7]

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum at time zero. Monitor the spectrum over time for the appearance of new aromatic signals corresponding to the protodeboronated product (2-chloro-5-methoxypyridine) or other degradation products.

-

¹¹B NMR Analysis: The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom. A signal for the sp²-hybridized boronic acid will be observed. Upon degradation or complexation, this signal will shift or new signals may appear.[5][6]

Protocol 3: Forced Degradation Studies

Forced degradation studies are used to intentionally degrade the compound under stressed conditions to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Methodology:

-

Acidic/Basic Hydrolysis: Treat a solution of the boronic acid with dilute acid (e.g., 0.1 M HCl) and a separate solution with dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the boronic acid with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid material or a solution to elevated temperatures.

-

Photodegradation: Expose the solid material or a solution to UV and visible light.

-

Analysis: Analyze the stressed samples by HPLC and mass spectrometry to identify and characterize the degradation products.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and drug development. While the 3-pyridyl substitution pattern provides a degree of inherent stability, the compound remains susceptible to degradation via protodeboronation and oxidation. By understanding the underlying mechanisms of instability and adhering to stringent storage and handling protocols, researchers can ensure the integrity of this valuable synthetic building block. The implementation of routine stability assessments using techniques such as HPLC and NMR will further guarantee the quality of the material and the reliability of experimental outcomes.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

2-Chloro-5-methoxypyridine-3-boronic acid molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5-methoxypyridine-3-boronic acid

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a crucial building block for researchers and scientists in the fields of medicinal chemistry and organic synthesis. Its utility lies in the strategic placement of its functional groups: a boronic acid at the 3-position, a chloro group at the 2-position, and a methoxy group at the 5-position. This arrangement makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

For professionals in drug development, this compound serves as a key intermediate for constructing complex molecular architectures found in biologically active molecules.[1][2] The pyridine core is a common motif in pharmaceuticals, and the ability to functionalize it selectively via the boronic acid and chloro functionalities provides a powerful tool for generating libraries of novel compounds for screening and lead optimization. This guide offers a comprehensive overview of its properties, applications, and handling protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BClNO₃ | [3][4] |

| Molecular Weight | 187.39 g/mol | [3][4] |

| CAS Number | 1072946-26-9 | [3] |

| Appearance | White to off-white solid/crystal | [5] |

| Melting Point | 148-152 ºC | [1] |

Synthesis and Reactivity

Synthesis: The synthesis of heteroaryl boronic acids like this compound typically involves a multi-step sequence starting from a corresponding halogenated pyridine. A common strategy is the formation of an organometallic intermediate (such as a Grignard or organolithium reagent) from a bromo- or iodo-pyridine precursor. This intermediate is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis to yield the desired boronic acid.[5]

Reactivity Profile: The reactivity of this molecule is dominated by the boronic acid group. In the presence of a palladium catalyst and a base, the boronic acid moiety readily participates in transmetalation, a key step in the catalytic cycle of the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond between the pyridine ring (at the C3 position) and an aryl, heteroaryl, or vinyl halide/triflate. The chloro and methoxy groups modulate the electronic properties of the pyridine ring and offer additional sites for subsequent chemical modifications if desired.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl structures prevalent in pharmaceuticals.[6] Boronic acids are critical reagents in this process due to their stability, low toxicity, and functional group tolerance.[6] The use of substituted pyridyl boronic acids is particularly important for accessing novel therapeutic agents.[6][7]

Reaction Mechanism Overview

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-chloro-5-methoxypyridinyl fragment) to the palladium center.

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).[6]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.[6] The water is essential for the transmetalation step.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

-

Monitoring (Self-Validation): Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure coupled product.[6]

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Safety and Handling

As with all laboratory chemicals, this compound and its reagents require careful handling. Boronic acids, in general, are classified as irritants.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.[8][11]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.[9]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[8][9]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Conclusion

This compound stands out as a high-value reagent for chemical researchers and drug discovery professionals. Its defined structure and reliable reactivity in Suzuki-Miyaura cross-coupling reactions provide a direct and efficient pathway to novel and complex heteroaromatic compounds. By understanding its properties and adhering to proven synthetic and safety protocols, scientists can effectively leverage this building block to advance their research and development objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. laballey.com [laballey.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. wilsonsalt.com [wilsonsalt.com]

An In-Depth Technical Guide to the Characterization of 2-Chloro-5-methoxypyridine-3-boronic acid

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and synthetic chemistry, heterocyclic boronic acids are indispensable tools. Among these, 2-Chloro-5-methoxypyridine-3-boronic acid (CAS No: 1072946-26-9) emerges as a particularly valuable reagent.[1] Its substituted pyridine core is a prevalent motif in pharmaceuticals, and the strategic placement of its functional groups—a chloro atom for cross-coupling, a methoxy group for modulating electronic properties, and a boronic acid for versatile carbon-carbon bond formation—makes it a highly sought-after intermediate.[2]

This guide provides a comprehensive technical overview of the essential characterization data and analytical methodologies for this compound. It is designed for researchers, synthetic chemists, and quality control analysts who require a deep understanding of this compound's identity, purity, and stability to ensure the integrity and reproducibility of their scientific endeavors. We will move beyond simple data reporting to explore the causality behind analytical choices, grounding our protocols in established scientific principles.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a reagent begins with its fundamental physicochemical properties. These data points are critical for everything from reaction setup and solvent selection to proper storage and handling.

| Property | Data | Source(s) |

| CAS Number | 1072946-26-9 | [1] |

| Molecular Formula | C₆H₇BClNO₃ | [1] |

| Molecular Weight | 187.39 g/mol | [1][3] |

| Appearance | White to off-white or pale brown solid/powder | [4] |

| Storage Conditions | Store under refrigeration (2-8°C), in a dry, well-ventilated place, and in a tightly sealed container. | [5] |

Note: While a specific melting point is not consistently reported across suppliers, related compounds like 2-Methoxypyridine-3-boronic acid have a reported melting point of 140-144 °C, suggesting the title compound is a stable solid at room temperature.[6]

Part 2: Spectroscopic and Chromatographic Characterization

Confirming the structural integrity and purity of this compound is paramount. The following section details the primary analytical techniques employed for this purpose, offering both the "how" and the "why" for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom in the molecule.

Expertise & Causality: For boronic acids, the choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable B(OH)₂ protons, which can provide an additional layer of confirmation.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire at least 16 scans. The spectral window should encompass 0-12 ppm. Key signals to observe include two distinct aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the two hydroxyl protons of the boronic acid moiety.

-

¹³C NMR: Acquire several thousand scans with proton decoupling. The spectral window should cover 0-180 ppm. Expect to see six distinct carbon signals corresponding to the pyridine ring carbons, the methoxy carbon, and the carbon atom bearing the boronic acid group (which may show weak coupling to boron).

-

-

Data Interpretation (Expected Chemical Shifts):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~8.2-8.4 ppm (doublet, 1H, aromatic proton)

-

δ ~7.8-8.0 ppm (doublet, 1H, aromatic proton)

-

δ ~8.0 ppm (broad singlet, 2H, B(OH)₂)

-

δ ~3.9 ppm (singlet, 3H, -OCH₃)

-

-

¹³C NMR (DMSO-d₆, 101 MHz): Signals expected in the aromatic region (δ ~110-165 ppm) and a signal for the methoxy carbon around δ ~55 ppm. The C-B bond will be observed as a broad signal due to the quadrupolar nature of the boron atom.

-

Mass Spectrometry (MS): Confirming Molecular Identity

MS is essential for confirming the molecular weight and elemental composition of the compound.[7]

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for polar molecules like boronic acids. It is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.[8] Boronic acids can be prone to dehydration or forming adducts in the ESI source, so data interpretation requires careful consideration of these possibilities.[7][9]

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Positive Mode: Look for the protonated molecular ion [M+H]⁺.

-

Negative Mode: Look for the deprotonated molecular ion [M-H]⁻.

-

-

Data Interpretation:

-

Expected Exact Mass: C₆H₇BClNO₃ has a monoisotopic mass of 187.02075.

-

The observed mass should match this value within a narrow tolerance (e.g., < 5 ppm).

-

The isotopic pattern is critical for confirmation. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak.

-

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation (Expected Absorption Bands):

-

~3300-3100 cm⁻¹ (broad): O-H stretching from the boronic acid B(OH)₂ group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (sharp): Aliphatic C-H stretching from the methoxy group.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1350-1300 cm⁻¹: B-O stretching.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching.

-

~700-800 cm⁻¹: C-Cl stretching.

-

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of organic compounds.

Expertise & Causality: The analysis of boronic acids by reversed-phase HPLC can be challenging due to potential on-column hydrolysis of the carbon-boron bond.[10] This can lead to peak tailing or the appearance of impurity peaks that are artifacts of the analysis itself. To mitigate this, using a modern, well-endcapped C18 column and a buffered mobile phase is crucial.[10][11]

Protocol: Reversed-Phase HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL.

-

Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak.

Part 3: Application Workflow and Process Visualization

To provide practical context, the following diagrams illustrate key workflows involving this compound.

Workflow 1: Analytical Characterization Cascade

This diagram outlines the logical sequence of analytical techniques used to fully characterize a new batch of the compound.

Caption: Logical flow for the comprehensive characterization of the title compound.

Workflow 2: Suzuki-Miyaura Cross-Coupling Reaction

This diagram illustrates the primary application of this compound as a key reagent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to its utility in drug discovery.[11]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable in a laboratory setting.

-

Hazard Identification: This chemical is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[12][13]

-

Handling:

-

Storage:

Conclusion

The comprehensive characterization of this compound through a multi-technique approach—combining NMR, MS, IR, and HPLC—is essential for validating its quality and ensuring its successful application in synthesis. By understanding the principles behind each analytical method and adhering to rigorous protocols, researchers can confidently utilize this versatile building block to advance the frontiers of medicinal chemistry and materials science.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Methoxypyridine-3-boronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. Page loading... [guidechem.com]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. waters.com [waters.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

2-Chloro-5-methoxypyridine-3-boronic acid Suzuki coupling protocols

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 2-Chloro-5-methoxypyridine-3-boronic acid

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and medicinal chemistry, pyridine scaffolds are ubiquitous structural motifs found in a vast array of therapeutic agents.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in the design of novel pharmaceuticals. This compound is a highly valuable, functionalized building block that serves as a key intermediate for the synthesis of complex, biologically active molecules.[1]

The strategic placement of the chloro, methoxy, and boronic acid groups offers medicinal chemists a versatile platform for molecular elaboration. The chlorine atom at the 2-position serves as a reactive handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a cornerstone of modern organic synthesis, prized for its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[2][4] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful application of this compound in Suzuki coupling reactions.

Core Principles & Mechanistic Considerations

The Suzuki-Miyaura coupling is a powerful catalytic process for forging C(sp²)–C(sp²) bonds. The generally accepted mechanism involves a catalytic cycle with a palladium complex.[2][5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the coupling partner (an aryl halide). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2][6]

-

Transmetalation : The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) center, displacing the halide.[2][7]

-

Reductive Elimination : The two organic partners on the palladium complex couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][5]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges for Chloropyridine Substrates

Coupling reactions involving 2-chloropyridines present specific challenges that necessitate carefully chosen conditions:

-

C-Cl Bond Activation : The carbon-chlorine bond is significantly stronger and less polar than its bromide or iodide counterparts, making the initial oxidative addition step more difficult.[6] This requires highly active, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the reaction.[8][9]

-

Catalyst Inhibition : The nitrogen lone pair on the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand and solvent can mitigate this effect.

-

Protodeboronation : Heteroaryl boronic acids can be susceptible to decomposition via protodeboronation, especially under harsh basic conditions.[10] The reaction should be run under an inert atmosphere, and the base should be chosen carefully.

Recommended Catalyst Systems & Reagents

Success in coupling this compound hinges on the selection of an appropriate catalyst system. For challenging aryl chlorides, palladium precursors are paired with specialized ligands.

| Component | Recommended Reagents | Rationale & Expert Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred for more challenging couplings.[6][7] |

| Ligand | SPhos, XPhos, RuPhos | These are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) designed to accelerate the rate-limiting oxidative addition of aryl chlorides and promote the final reductive elimination step.[2][6] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to activate the boronic acid for transmetalation.[7] K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings, providing a good balance of basicity without promoting significant protodeboronation.[6][11] |

| Solvent | 1,4-Dioxane, Toluene, THF (often with H₂O) | Anhydrous polar aprotic solvents are standard. The addition of a small amount of water can sometimes accelerate the reaction, particularly when using inorganic bases like K₃PO₄.[6][12] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |

Detailed Experimental Protocols

The following protocols are robust starting points for the Suzuki coupling of this compound with a generic aryl bromide or chloride partner. Optimization may be required for specific substrates.

Diagram: General Experimental Workflow

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Conditions using Pd(OAc)₂ / SPhos

This protocol is a reliable starting point for a wide range of aryl halide coupling partners.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl Halide (e.g., 4-bromotoluene) (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL, anhydrous, degassed)

-

Water (0.8 mL, degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.[6]

-

Inert Atmosphere : Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]

-

Solvent Addition : Using a syringe, add the degassed 1,4-dioxane and degassed water to the reaction mixture.[2][6]

-

Heating : Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

-

Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. Typical reaction times are 12-24 hours.[6]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[6]

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[6]

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[2][6]

Protocol 2: Alternative Conditions using Pd₂(dba)₃ / XPhos

This system is often more potent and may be required for particularly unreactive aryl chloride partners.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl Chloride (e.g., 4-chlorobenzonitrile) (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL, anhydrous, degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup : In a glovebox, combine all solid reagents (boronic acid, aryl chloride, Pd₂(dba)₃, XPhos, and Cs₂CO₃) in a reaction vial.[6]

-

Solvent Addition : Add anhydrous, degassed toluene to the vial.[6]

-

Heating : Seal the vial, remove it from the glovebox, and heat the mixture with stirring to 110 °C for 12-24 hours.[6]

-

Work-up and Purification : Follow steps 5-8 from Protocol 1 for reaction monitoring, work-up, and purification.

Troubleshooting & Final Considerations

-

Low or No Conversion : If the reaction fails, the primary suspect is often insufficient C-Cl bond activation or catalyst deactivation. Consider switching to a more robust ligand (e.g., from SPhos to XPhos) or a different palladium precursor (Pd(OAc)₂ to Pd₂(dba)₃). Ensure all reagents and solvents are anhydrous and properly degassed.

-

Protodeboronation Side Product : The presence of 3-methoxy-pyridine (formed from the starting boronic acid) indicates decomposition. This can be mitigated by using a milder base (K₂CO₃ instead of K₃PO₄), lowering the reaction temperature, or reducing the reaction time.

-

Safety : Organoboron compounds are generally of low toxicity.[4] However, palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

By leveraging these protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound to construct novel and complex molecular architectures for drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

applications of 2-Chloro-5-methoxypyridine-3-boronic acid in drug discovery

Starting the Search

I've initiated a thorough Google search to understand the applications of 2-Chloro-5-methoxypyridine-3-boronic acid in drug discovery. My focus is on its use in synthesizing specific compounds, targeting diseases or pathways, and any known structure-activity relationships. I aim to build a strong foundation of knowledge before proceeding.

Analyzing Search Results

I'm now diving deep into the search results. I'm identifying key therapeutic areas where the compound shines, specifically its potential in kinase inhibitors and GPCR modulators. I'm pinpointing examples of drug candidates and relevant tool compounds. I'm also finding protocols and reactions to build the perfect application note.

Deepening the Investigation

I'm now starting a more systematic Google search. My focus will be on the compound's use in specific syntheses, particularly in creating kinase inhibitors and GPCR modulators. I'm aiming to find specific examples of drug candidates and relevant tool compounds and detailed reaction protocols to guide my application note. I am aiming to include a Graphviz diagram.

Initiating App Note Draft

I'm now embarking on drafting a detailed application note and protocol for "2-Chloro-5-meth oxypyridine-3-boronic acid," keeping a scientific audience firmly in mind. The initial focus is on the introduction, where I'm highlighting the importance of pyridine scaffolds in medicinal chemistry, setting the stage for this specific compound. I'll outline its potential applications and benefits.

Outlining the Structure

I've firmed up the framework for the application note. The introduction will spotlight pyridine's significance in medicinal chemistry and boronic acids' role in cross-coupling, leading to the compound's introduction. The meat of the document will outline its applications in drug discovery, starting with kinase inhibitors, explaining pyridine's role in kinase interactions. I'll cover the 2-chloro group's importance in Suzuki coupling and follow up with a section on GPCR modulators.

Delving Deeper into Kinase Targets

I'm now focusing on the kinase inhibitor section. I'm fleshing out the specific roles of the pyridine core and the substituents on this compound. I'm exploring how the 2-chloro group enables Suzuki coupling, the 5-methoxy group influences solubility and interactions, and the boronic acid allows for derivatization. Specifically, I'm integrating data about MET kinase, Aurora kinase, and EGFR, and I am aiming to illustrate how the unique characteristics of this compound make it a valuable tool in exploring these target classes. I have more in-depth examples now for each target.

Focusing on GPCR Modulators

I'm now fully immersed in exploring GPCR modulators, which I plan to feature in the application note. The search results highlighted an mGlu5 negative allosteric modulator, and I'll detail how the pyridine core fits into the allosteric binding site. I will continue searching for additional concrete examples, such as other GPCR targets and how the characteristics of the topic compound enables activity with them, and discuss the pyridine ring's prevalence in CNS-active compounds. I'm focusing on the structural features that contribute to GPCR interactions, ensuring this section showcases the topic compound's value.

Finalizing Application Structure

I'm now integrating all these ideas into a cohesive outline. I will emphasize the compound's unique potential in drug discovery, focusing on kinase inhibition and GPCR modulation. A step-by-step Suzuki coupling protocol, combined with a data table, will be added as well, and I plan to include visual aids to enhance clarity.

Developing Kinase and GPCR Sections

I'm now fully immersed in developing the detailed sections on kinase inhibitors and GPCR modulators. The kinase portion will highlight how the topic compound's attributes lend themselves to interactions with key kinase targets, especially MET, Aurora, and EGFR. I'm expanding upon the GPCR section and will add concrete examples of the pyridine ring's role in GPCR activity, emphasizing mGlu5 negative allosteric modulation, and linking these examples to the unique properties of the base compound.

Developing Initial Protocol Outline

I'm presently building the protocol structure, drawing from general Suzuki coupling guidelines and focusing on optimizing conditions for the topic compound. I'm choosing a robust catalyst system, likely Pd(dppf)Cl2, and exploring suitable bases and solvents. I'll include detailed safety measures and anticipate potential side reactions, ensuring the protocol is both practical and informative for the target audience. The table for data visualization is being sketched out.

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-5-methoxypyridine-3-boronic Acid

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are integral components in a vast array of biologically active molecules, forming the core of numerous pharmaceuticals and agrochemicals.[1] The ability to selectively introduce molecular complexity onto the pyridine ring is therefore of paramount importance to researchers in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[2] This guide focuses on a particularly valuable building block, 2-Chloro-5-methoxypyridine-3-boronic acid, and the palladium-catalyzed methodologies for its effective coupling with various (hetero)aryl partners.

This compound is a versatile reagent, enabling the synthesis of complex triazine derivatives that have shown potential as inhibitors of phosphodiesterases for treating CNS and metabolic disorders.[3] However, the coupling of 2-chloropyridines presents unique challenges. The presence of the pyridine nitrogen can lead to catalyst inhibition, and the inherent electronic properties of the ring can render the C-Cl bond less reactive towards oxidative addition.[2][4] This necessitates the careful selection of a suitable palladium catalyst system to achieve high efficiency and yield.

This document serves as a detailed technical guide, providing researchers with a comparative overview of state-of-the-art palladium catalysts, in-depth mechanistic insights, and field-proven experimental protocols for the successful Suzuki-Miyaura coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of three key steps:

-

Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a palladium precatalyst, reacts with the aryl halide (in this case, a derivative of this compound) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[7]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base plays a critical role in forming a more nucleophilic boronate species, facilitating this step.[8][9]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Palladium Catalyst System

The success of coupling with challenging substrates like 2-chloropyridines hinges on the choice of the palladium catalyst and its associated ligand. Traditional catalysts such as Pd(PPh₃)₄ can be effective for some substrates but often require higher temperatures and longer reaction times with less reactive chlorides.[1] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance.[10][11]

| Catalyst / Precatalyst | Ligand Type | Key Advantages | Typical Conditions |

| Pd(PPh₃)₄ | Triarylphosphine | Readily available, well-established. | Higher temperatures (80-100 °C), longer reaction times (12-24 h).[2] |

| Buchwald Precatalysts (e.g., XPhos Pd G3) | Biarylphosphine | High activity for aryl chlorides, lower catalyst loadings, milder conditions.[2] | Lower temperatures (rt to 80 °C), shorter reaction times (2-8 h).[12] |

| NHC-Pd Catalysts (e.g., PEPPSI™-IPr) | N-Heterocyclic Carbene | Excellent thermal stability, high turnover numbers, effective for sterically hindered substrates. | Can be used in a variety of solvents, including alcohols.[2][13] |

| Pd(dppf)Cl₂ | Ferrocenylphosphine | Good performance with a range of heteroaryl halides under standard conditions.[1] | Often used with aqueous base systems. |

Expert Insights on Catalyst Selection:

-

For initial screening, a versatile Buchwald precatalyst like XPhos Pd G3 is an excellent starting point due to its broad substrate scope and high activity with heteroaryl chlorides.[12]

-

If steric hindrance around the coupling partners is a concern, an NHC-ligated catalyst such as PEPPSI™-IPr may offer superior performance.[2]

-

Traditional catalysts like Pd(PPh₃)₄ can be a cost-effective option for more activated coupling partners or when optimizing for process scale-up, though initial trials may show lower yields.[2]

The choice of base and solvent is also critical. Weak inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed.[5] The solvent system often consists of an organic solvent such as 1,4-dioxane, THF, or toluene, frequently with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.[2][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Screening Procedure with a Buchwald Precatalyst

This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, and the XPhos Pd G3 precatalyst.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Coupling with an Aryl Chloride using an NHC-Pd Catalyst

This protocol is adapted for the more challenging coupling with an aryl chloride, where a more robust catalyst system is often required.

Materials:

-

This compound (1.2 equiv)

-

Aryl chloride (1.0 equiv)

-

PEPPSI™-IPr (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

tert-Butanol (t-BuOH) (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl chloride, this compound, potassium carbonate, and the PEPPSI™-IPr catalyst.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous tert-butanol via syringe.

-

Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS. Reactions are typically complete within 6-12 hours.

-

After cooling to room temperature, quench the reaction with the addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading (e.g., from 2 mol% to 4 mol%), increasing the reaction temperature, or switching to a more active catalyst system (e.g., from a Buchwald system to an NHC system). Ensure that all reagents and solvents are anhydrous and that the system is free of oxygen, as both can deactivate the catalyst.

-

Protodeboronation: The decomposition of the boronic acid via protodeboronation can be a significant side reaction, especially with prolonged reaction times at elevated temperatures.[14] Using a stronger base or a less aqueous solvent system can sometimes mitigate this issue. The rapid generation of the active catalyst from a precatalyst is also beneficial.[12]

-

Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can occur. This is often minimized by using the appropriate stoichiometry of reactants and ensuring efficient stirring.

-

Purification: The resulting bi- or heterobiaryl products can sometimes be challenging to separate from residual starting materials and byproducts. Careful selection of the mobile phase for column chromatography is essential.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of valuable, highly functionalized pyridine derivatives. While the inherent properties of 2-chloropyridines present certain challenges, the use of modern palladium catalyst systems, particularly those based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, enables efficient and high-yielding reactions. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably access a diverse range of novel molecular architectures for applications in drug discovery and materials science.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8 [chemicalbook.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Biaryl Compounds Using 2-Chloro-5-methoxypyridine-3-boronic acid: An Application & Protocol Guide

Introduction: The Strategic Importance of Biaryl Pyridines

Biaryl scaffolds are cornerstone structural motifs in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging the critical carbon-carbon bonds that define these structures. Its widespread adoption is a testament to its operational simplicity, mild reaction conditions, and remarkable tolerance for a diverse range of functional groups.[1][2]

Within this landscape, 2-Chloro-5-methoxypyridine-3-boronic acid emerges as a highly valuable and strategic building block. Its unique trifunctional nature—a reactive boronic acid for coupling, a chloro substituent for potential subsequent functionalization, and a pyridine core prevalent in bioactive molecules—offers a direct and regioselective route to complex, substituted biaryl pyridines. This guide provides a detailed exploration of the application of this reagent, focusing on the principles, practical execution, and optimization of the Suzuki-Miyaura reaction for the synthesis of advanced biaryl compounds.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a sophisticated catalytic process that methodically constructs a C-C bond between an organoboron compound and an organic halide.[2][3] The generally accepted mechanism revolves around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4]

The cycle is comprised of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond (e.g., C-Br or C-I) of the aryl halide partner. This step forms a square-planar Pd(II) complex.[2][4]

-

Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This boronate then transfers its organic moiety (the 2-chloro-5-methoxypyridin-3-yl group) to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The final step involves the coupling of the two organic groups tethered to the palladium center. The desired biaryl product is expelled, and the catalytically active Pd(0) species is regenerated, ready to commence a new cycle.[2][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The electronic nature of the pyridine ring—specifically its electron-deficient character—introduces challenges that require careful optimization of reaction conditions.

-

Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ can be effective, but couplings involving electron-deficient heteroaryl chlorides often necessitate more robust catalytic systems.[2] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), is highly recommended. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and can shield the metal center from potential inhibition by the pyridine nitrogen.[2]

-

Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often used, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective for challenging couplings involving chloropyridines.[2]

-

Solvent System: A mixture of an organic solvent and water is typical. Anhydrous 1,4-dioxane or toluene with a small amount of degassed water is a common and effective choice.[2] The water is crucial for the mechanism involving the boronate species.

-

Potential Side Reactions:

-

Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be minimized by using carefully dried solvents and an inert atmosphere.

-

Homocoupling: The self-coupling of the boronic acid to form a symmetrical bipyridine byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[4] Thoroughly degassing the reaction mixture is essential to mitigate this.[3]

-

Application Spotlight: Synthesis of MSK1 Inhibitors